molecular formula C7H14 B084793 2,3-Dimethyl-2-pentene CAS No. 10574-37-5

2,3-Dimethyl-2-pentene

Cat. No.: B084793
CAS No.: 10574-37-5
M. Wt: 98.19 g/mol
InChI Key: WFHALSLYRWWUGH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It is an olefin, meaning it contains a carbon-carbon double bond. The structure of this compound consists of a pentene backbone with two methyl groups attached to the second and third carbon atoms. This compound is a colorless liquid at room temperature and has a hydrocarbon-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-2-pentene can be synthesized through several methods. One common synthetic route involves the reaction of the Grignard reagent sec-butyl magnesium bromide with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to produce this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including olefins like this compound. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the cracking process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-pentene undergoes various chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the double bond, converting it into 2,3-dimethylpentane.

    Oxidation: The double bond can be oxidized to form epoxides or diols, depending on the reagents and conditions used.

    Halogenation: The addition of halogens (e.g., chlorine or bromine) across the double bond to form dihalides.

    Hydrohalogenation: The addition of hydrogen halides (e.g., HCl or HBr) to form alkyl halides.

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: 2,3-Dimethylpentane

    Oxidation: Epoxides or diols

    Halogenation: Dihalides

    Hydrohalogenation: Alkyl halides

Scientific Research Applications

2,3-Dimethyl-2-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-pentene involves its participation as a key reactant in various chemical reactions. Its structure allows it to engage in diverse synthesis reactions, making it valuable in industrial settings. For example, in polymer chemistry, it is incorporated into polymer chains during the synthesis process, contributing to the development of materials with specific properties .

Comparison with Similar Compounds

2,3-Dimethyl-2-pentene can be compared with other similar compounds, such as:

    2-Methyl-2-pentene: Another olefin with a similar structure but with only one methyl group attached to the second carbon atom.

    2,3-Dimethylbutene: A compound with a similar structure but a shorter carbon chain.

    2,3-Dimethyl-1-butene: An isomer with the double bond located at a different position in the carbon chain.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .

Properties

IUPAC Name

2,3-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHALSLYRWWUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147308
Record name 2,3-Dimethyl-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-37-5
Record name 2-Pentene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-2-pentene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,3-Dimethyl-2-pentene influence its reactivity?

A1: this compound is an alkene with the molecular formula C₇H₁₄ [, ]. Its structure features a double bond between the second and third carbon atoms, with two methyl groups attached to each of these carbons. This tetra-substituted alkene structure significantly impacts its reactivity, particularly in elimination reactions. Research [, ] shows that during the pyrolysis of 2,3-dimethyl-3-pentyl acetate, the formation of this compound is favored due to steric factors. The bulky methyl groups around the double bond hinder the approach of other molecules, making the formation of this specific isomer more favorable.

Q2: What is the rate constant for the reaction of this compound with hydroxyl radicals?

A2: Studies [] have determined the rate constant for the reaction of this compound with hydroxyl radicals (OH) to be (9.94 ± 0.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and 1 atmospheric pressure. This reaction is significant in atmospheric chemistry, as it contributes to the removal of volatile organic compounds like this compound from the atmosphere.

Q3: How does the formation rate of trimethylallyl radical differ between this compound and other related olefins?

A3: Research [, ] using ArF laser flash photolysis has revealed insights into the formation rates of allylic radicals from different olefins, including this compound. Notably, the formation rate constant of the trimethylallyl radical from this compound is 2.7×10⁷ s⁻¹, which is slower than that observed for 2,3,3-trimethyl-1-butene (5.6×10⁷ s⁻¹) but faster than tetramethylethylene (1.7×10⁷ s⁻¹). This difference in formation rates is attributed to the varying degrees of steric hindrance and energy redistribution within each molecule after photoexcitation.

Q4: Are there any analytical techniques specifically designed for studying this compound?

A4: While there aren't techniques solely dedicated to this compound, gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for its detection and quantification []. This technique allows for the separation and identification of different olefin isomers, including this compound, based on their retention times and mass-to-charge ratios.

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